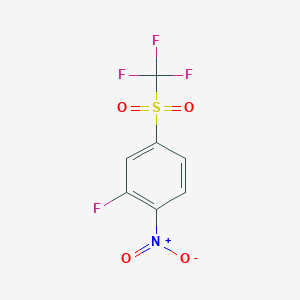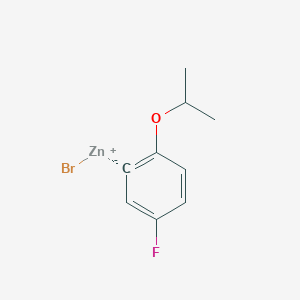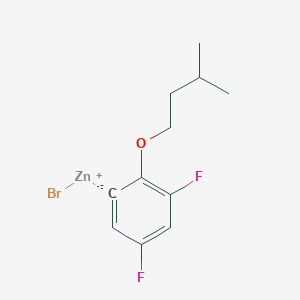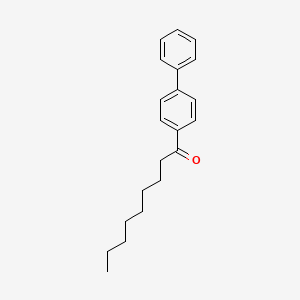
1-(Biphenyl-4-yl)nonan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Biphenyl-4-yl-nonan-1-one is an organic compound with the molecular formula C21H26O It is characterized by a biphenyl group attached to a nonanone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Biphenyl-4-yl-nonan-1-one can be synthesized through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halide in the presence of a palladium catalyst . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of 1-Biphenyl-4-yl-nonan-1-one often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Biphenyl-4-yl-nonan-1-one undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring of the biphenyl group.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Substitution Reactions: These reactions involve the replacement of a functional group with another group, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted biphenyl derivatives.
Applications De Recherche Scientifique
1-Biphenyl-4-yl-nonan-1-one has diverse applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1-Biphenyl-4-yl-nonan-1-one involves its interaction with specific molecular targets and pathways. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Biphenyl: A simpler compound with two benzene rings connected by a single bond.
4-Phenylbutan-2-one: A compound with a similar structure but a shorter carbon chain.
1-Phenyl-2-nonanone: A compound with a phenyl group attached to a nonanone chain but lacking the biphenyl structure.
Uniqueness: 1-Biphenyl-4-yl-nonan-1-one is unique due to its extended carbon chain and biphenyl structure, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C21H26O |
|---|---|
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
1-(4-phenylphenyl)nonan-1-one |
InChI |
InChI=1S/C21H26O/c1-2-3-4-5-6-10-13-21(22)20-16-14-19(15-17-20)18-11-8-7-9-12-18/h7-9,11-12,14-17H,2-6,10,13H2,1H3 |
Clé InChI |
PRBMKDZQCUPVBR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



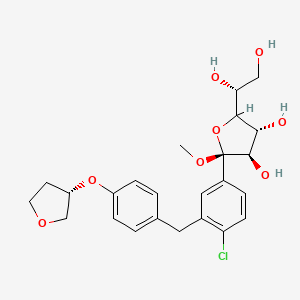

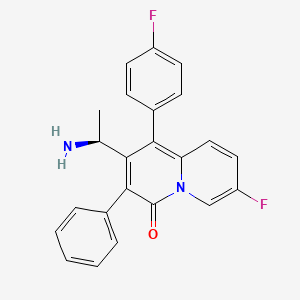

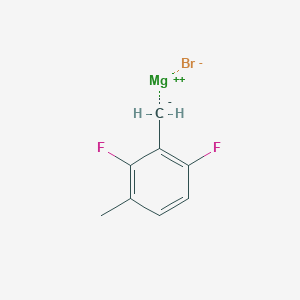
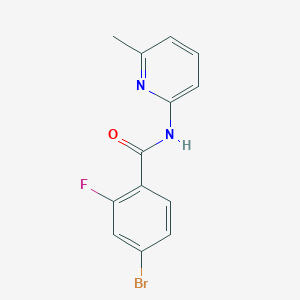
![2-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B14890490.png)
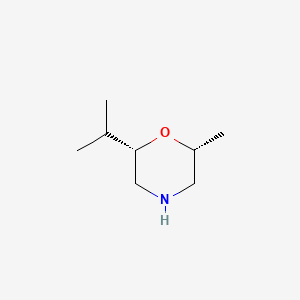
![Ethyl 5,7-dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B14890496.png)
